REACTION_CXSMILES
|
C1C=CC=CC=1.C([Li])CCC.[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13].C1C=CC=CC=1>CCCCCC>[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
p-divinylbenzene benzene
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C.C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean,
|
Type
|
TEMPERATURE
|
Details
|
flamed
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
ADDITION
|
Details
|
diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium
|
Type
|
TEMPERATURE
|
Details
|
Next, a clean, flamed
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
CUSTOM
|
Details
|
3-neck, 300 mL reactor flask is fitted with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
rubber septum separated from the flask by an in-line, straight-through- bore teflon valve
|
Type
|
ADDITION
|
Details
|
The burette containing the p-divinylbenzene and benzene
|
Type
|
CUSTOM
|
Details
|
the valve is closed
|
Type
|
CUSTOM
|
Details
|
is subsequently evacuated
|
Type
|
ADDITION
|
Details
|
filled with argon several times
|
Type
|
DISTILLATION
|
Details
|
Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution
|
Type
|
TEMPERATURE
|
Details
|
the reactor flask is cooled to -400° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |